

Technical Support Center: 9,12,13-Trihydroxy-10-octadecenoic acid (Pinellic Acid)

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Compound of Interest

Compound Name: 9,12,13-Trihydroxy-10-octadecenoic acid

Cat. No.: B1231515

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Welcome to the technical support center for **9,12,13-Trihydroxy-10-octadecenoic acid** (also known as Pinellic Acid). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is **9,12,13-Trihydroxy-10-octadecenoic acid** and what are its primary applications?

A1: **9,12,13-Trihydroxy-10-octadecenoic acid** (9,12,13-THOA), or Pinellic Acid, is a trihydroxy fatty acid derived from the oxidation of linoleic acid.^[1] It is recognized for its biological activities, including anti-inflammatory properties and its role as an adjuvant.^{[2][3]} Research has also highlighted its function in plant defense mechanisms and its ability to transactivate Peroxisome Proliferator-Activated Receptors (PPAR- α/γ), suggesting its potential in metabolic and inflammatory research.^{[4][5]}

Q2: What are the primary stability concerns when storing 9,12,13-THOA?

A2: As a polyunsaturated fatty acid derivative, the main stability concerns for 9,12,13-THOA are susceptibility to oxidation and degradation influenced by temperature, light, and pH.^{[6][7]} The presence of hydroxyl groups and a double bond in its structure makes it prone to oxidative cleavage and other chemical modifications if not stored under optimal conditions.

Q3: How should I store my 9,12,13-THOA samples to ensure maximum stability?

A3: For optimal stability, it is recommended to store 9,12,13-THOA in a freezer, ideally at -20°C or below.^[8] It is often supplied in a solution.^[8] If you need to handle it, it should be in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: Can I store 9,12,13-THOA in an aqueous solution?

A4: Long-term storage in aqueous solutions is generally not recommended for lipids due to the risk of hydrolysis. If aqueous buffers are necessary for your experiment, prepare them fresh and use them as quickly as possible. The stability of 9,12,13-THOA can be pH-dependent, with acidic conditions potentially accelerating oxidation.^[9]

Q5: What are the signs of degradation in my 9,12,13-THOA sample?

A5: Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, chemical degradation often occurs without visible changes. The most reliable way to assess the purity and degradation of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[10][11]}

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Loss of biological activity in my experiment.	Degradation of 9,12,13-THOA due to improper storage or handling.	1. Verify storage conditions (temperature, light, inert atmosphere). 2. Aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles. 3. Check the purity of your sample using an appropriate analytical method (see Experimental Protocols). 4. Prepare fresh dilutions for each experiment.
Inconsistent experimental results.	Inconsistent concentration of the active compound due to degradation between experiments.	1. Implement a strict sample handling protocol. 2. Regularly check the purity of your stock solution. 3. Ensure the solvent used for dilution is of high purity and free of peroxides.
Appearance of unexpected peaks in my analytical chromatogram.	Presence of degradation products.	1. Compare the chromatogram to a freshly prepared standard. 2. Use LC-MS to identify the mass of the unknown peaks, which may correspond to oxidation or cleavage products. 3. Review storage and handling procedures to identify potential sources of degradation.
Difficulty dissolving the compound.	The compound may have degraded or precipitated out of solution.	1. Gently warm the solution and vortex to attempt redissolving. 2. If insolubility persists, the sample may be significantly degraded. It is advisable to use a fresh vial.

Data on Storage Conditions

While specific quantitative stability data for 9,12,13-THOA is not extensively available in published literature, the following table summarizes general recommendations for storing polyunsaturated fatty acids to minimize degradation.

Storage Condition	Recommendation	Rationale
Temperature	-20°C or -80°C	Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere	Inert gas (Argon or Nitrogen)	Minimizes exposure to oxygen, a key driver of lipid peroxidation.
Light	Amber vials or storage in the dark	Prevents photo-oxidation.
Solvent	High-purity organic solvent (e.g., ethanol, acetonitrile)	Prevents introduction of contaminants that can catalyze degradation.
Container	Glass vials with Teflon-lined caps	Avoids leaching of plasticizers from plastic containers into organic solvents.
pH	Neutral to slightly acidic (when in solution for experiments)	Extreme pH values can catalyze hydrolysis and other degradation pathways.

Experimental Protocols

Protocol for Assessing the Stability of 9,12,13-THOA using HPLC-MS

This protocol provides a general framework for a stability-indicating method. Optimization will be required for specific instrumentation and conditions.

1. Objective: To determine the purity of a 9,12,13-THOA sample and identify potential degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

2. Materials:

- 9,12,13-THOA sample
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (or other appropriate mobile phase modifier)
- C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.7 μ m particle size)
- HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI source)

3. Sample Preparation:

- Prepare a stock solution of 9,12,13-THOA in a suitable organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.
- For analysis, dilute the stock solution to a working concentration (e.g., 10 μ g/mL) with the initial mobile phase composition.

4. HPLC-MS Conditions (Example):

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: Linear gradient to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Return to 30% B

- 18.1-22 min: Re-equilibration at 30% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- UV Detection: 210 nm
- MS Detection:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Scan Range: m/z 100-500
 - Expected Ion: [M-H]⁻ at m/z 329.2

5. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, expose the 9,12,13-THOA sample to stress conditions to intentionally induce degradation. Analyze the stressed samples alongside a control (unstressed) sample.

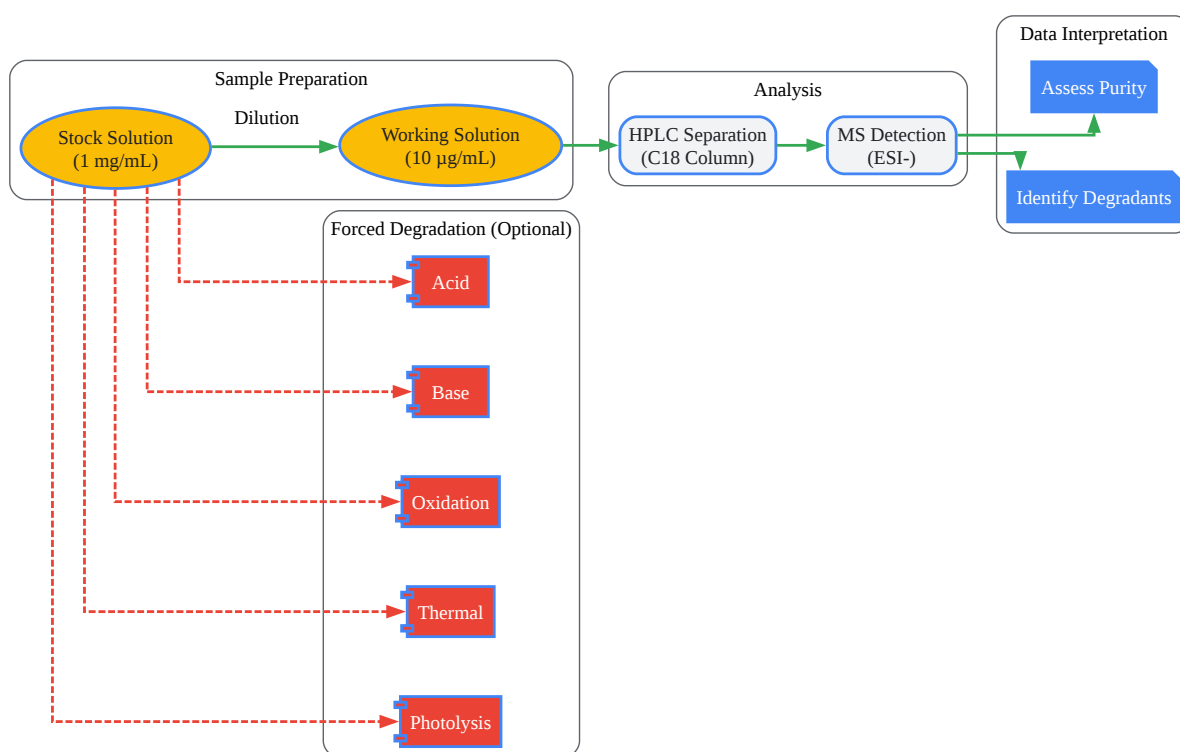
- Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.
- Base Hydrolysis: 1 M NaOH at 60°C for 2 hours.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 80°C for 48 hours (solid state or in solution).
- Photostability: Expose to UV light (e.g., 254 nm) for 24 hours.

6. Data Analysis:

- Monitor the peak area of the 9,12,13-THOA peak to quantify its concentration.
- A decrease in the main peak area and the appearance of new peaks in the stressed samples indicate degradation.

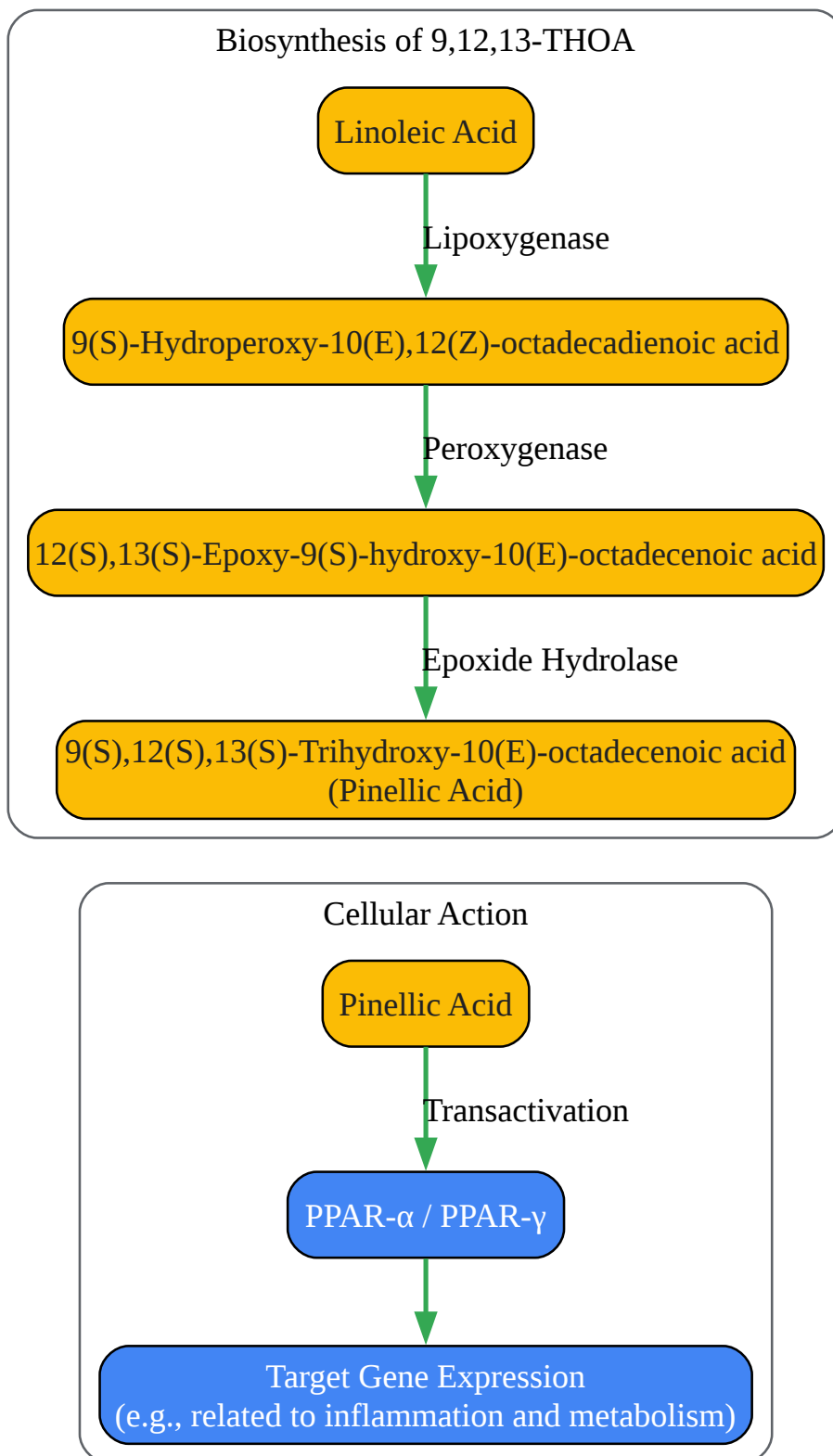
- The mass spectrometer will help in the tentative identification of degradation products by their mass-to-charge ratio.

Visualizations



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Caption: Workflow for assessing the stability of 9,12,13-THOA.



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Caption: Biosynthesis and cellular action of 9,12,13-THOA.

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